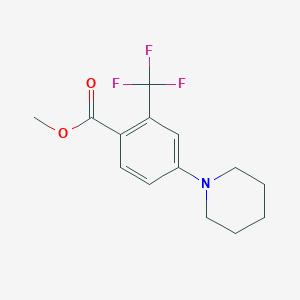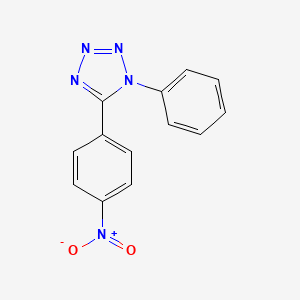
5-(4-Nitrophenyl)-1-phenyl-1h-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: is a heterocyclic compound that features both a tetrazole ring and nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the nitrophenyl group imparts unique electronic properties to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile. For instance, phenyl azide can react with benzonitrile under acidic conditions to form 1-phenyl-1H-tetrazole.
Nitration: The phenyl group on the tetrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the processes used.
Chemical Reactions Analysis
Types of Reactions
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Various dienophiles or dipolarophiles under thermal or photochemical conditions.
Major Products
Reduction: 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole.
Substitution: Products depend on the nucleophile used, such as 5-(4-aminophenyl)-1-phenyl-1H-tetrazole if an amine is used.
Cycloaddition: Complex heterocyclic compounds.
Scientific Research Applications
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects through interactions with biological targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tetrazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole: can be compared with other similar compounds, such as:
5-Phenyl-1H-tetrazole: Lacks the nitro group, resulting in different electronic properties and reactivity.
4-Nitrophenyl-1H-tetrazole: The nitro group is directly attached to the tetrazole ring, which may affect its reactivity and applications.
5-(4-Aminophenyl)-1-phenyl-1H-tetrazole:
The uniqueness of This compound lies in the combination of the nitrophenyl group and the tetrazole ring, which imparts distinct electronic and chemical properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
14213-27-5 |
|---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-15-16-17(13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
IOLDWWUVEIYATK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


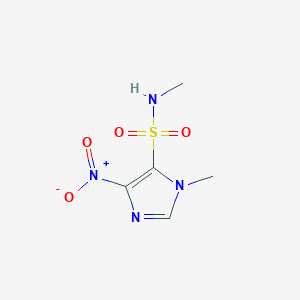
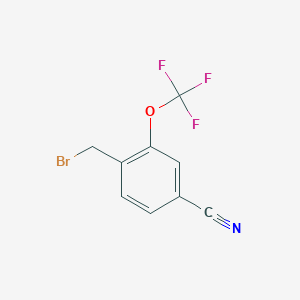
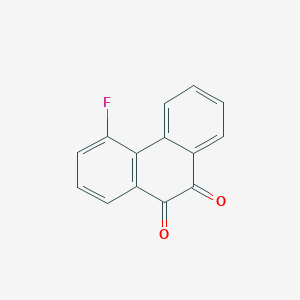


![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)

![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)




